2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core substituted with cyanophenoxy and phenyl groups, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-cyanophenol with 4-bromophenylboronic acid in the presence of a palladium catalyst to form 4-(4-cyanophenoxy)phenylboronic acid. This intermediate is then subjected to a Suzuki coupling reaction with 2-bromo-1-benzofuran-5-carbonitrile to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. Typical reaction conditions involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to various substituted benzofuran derivatives .
Scientific Research Applications
2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes and pathways.
Industry: It is used in the development of advanced materials, including polymers and electronic devices
Mechanism of Action
The mechanism of action of 2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cancer cell growth. The pathways involved in these interactions are complex and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile
- 2-[4-(4-Cyanophenoxy)phenyl]methylenehydrazinyl-4-(4-cyanophenyl)thiazole
- 2-((4-(4-Cyanophenoxy)phenyl)carbamoyl)benzoic acid
Uniqueness
2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile stands out due to its unique benzofuran core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of novel materials and in the study of complex biological systems .
Properties
CAS No. |
90178-97-5 |
---|---|
Molecular Formula |
C22H12N2O2 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-[4-(4-cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C22H12N2O2/c23-13-15-1-6-19(7-2-15)25-20-8-4-17(5-9-20)22-12-18-11-16(14-24)3-10-21(18)26-22/h1-12H |
InChI Key |
SLFQGDYZUOZHFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C3=CC4=C(O3)C=CC(=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.